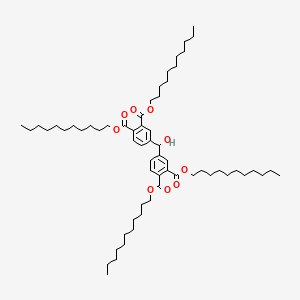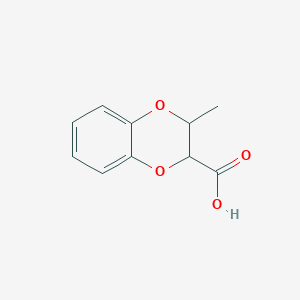
1-Bromo-4-(heptadecafluorooctyl)benzene
Overview
Description
1-Bromo-4-(heptadecafluorooctyl)benzene is a chemical compound with the molecular formula C14H4BrF17. It is also known as 1-Bromo-4-(perfluorooctyl)benzene. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a heptadecafluorooctyl group. The compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-Bromo-4-(heptadecafluorooctyl)benzene typically involves the reaction of 1-bromo-4-iodobenzene with heptadecafluorooctyl iodide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
1-Bromo-4-(heptadecafluorooctyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The benzene ring can undergo oxidation or reduction reactions, although these are less common for this specific compound due to the stability imparted by the fluorine atoms.
Scientific Research Applications
1-Bromo-4-(heptadecafluorooctyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds. Its unique structure makes it valuable in the development of materials with specific properties, such as hydrophobicity and chemical resistance.
Biology and Medicine: The compound’s fluorinated nature makes it useful in the design of pharmaceuticals and diagnostic agents. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: It is used in the production of specialty polymers and surfactants. .
Mechanism of Action
The mechanism of action of 1-Bromo-4-(heptadecafluorooctyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the fluorinated alkyl chain. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to form new bonds with other nucleophiles. The fluorinated alkyl chain imparts unique physical properties, such as hydrophobicity and chemical resistance, which can influence the behavior of the compound in different environments .
Comparison with Similar Compounds
1-Bromo-4-(heptadecafluorooctyl)benzene can be compared with other similar compounds, such as:
- 1-Bromo-4-(1,1-difluoroethyl)benzene
- 1-Bromo-3-(1,1-difluoroethyl)benzene
- 1-Bromo-4-(difluoromethyl)benzene
These compounds share the presence of a bromine atom attached to a benzene ring, but differ in the nature and length of the fluorinated alkyl chain. The heptadecafluorooctyl group in this compound imparts greater hydrophobicity and chemical resistance compared to the shorter fluorinated chains in the other compounds .
Properties
IUPAC Name |
1-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4BrF17/c15-6-3-1-5(2-4-6)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)14(30,31)32/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOJAJPLXXYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4BrF17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399506 | |
| Record name | 1-Bromo-4-(heptadecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206560-77-2 | |
| Record name | 1-Bromo-4-(heptadecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)


![3-chloro-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B1608307.png)

![Silane, trimethyl[(phenylsulfonyl)ethynyl]-](/img/structure/B1608310.png)



![1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene](/img/structure/B1608316.png)




